RPA 202248

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Ecotoxicology

Methods of Application: In these studies, growth inhibition assays are conducted on aquatic organisms like Raphidocelis subcapitata. The effects of the herbicide and its additives are investigated using various endpoints determined by UV-spectrophotometer and FluoroMeter Module .

Results or Outcomes: The fluorescence-based Rfd* was observed as the most sensitive endpoint. The effects of the safener cyprosulfamide and the antimicrobial agent 1,2-benzisothiazol-3(2H)-one on R. subcapitata were reported for the first time .

Application in Environmental Science

Summary of the Application: Diketonitrile, or RPA 202248, is a major degradation product of the herbicide isoxaflutole. It’s responsible for the herbicidal activity of isoxaflutole at the molecular level. Understanding the environmental behavior of this degradation product is crucial .

Methods of Application: Laboratory studies have shown that RPA 202248 is stable against hydrolysis and photolysis in water systems, which could potentially cause environmental issues. To understand the actual field conditions, an outdoor mesocosm study was conducted .

Results or Outcomes: During the 29-day study period, residues were primarily retained in the water phase. A slow but steady degradation of RPA 202248 was observed, resulting in the formation of RPA 203328, which has no herbicidal activity. The half-life of RPA 202248 was calculated to be 103 days .

Application in Soil Science

Summary of the Application: Diketonitrile, or RPA 202248, is a major degradation product of the herbicide isoxaflutole. It’s used in soil science to understand the sorption of this compound on different types of soil .

Methods of Application: The sorption of Diketonitrile on natural clays and organoclay derivatives is investigated. The study involves the use of different types of clays and their organoclay derivatives .

Results or Outcomes: The study found that Diketonitrile has greater sorption on organoclays with an interlayer paraffin-like complex. The sorption was found to be irreversible .

Application in Microbiology

Summary of the Application: Diketonitrile, or RPA 202248, is used in microbiology to study the degradation of herbicides by lignin-modifying enzymes.

Methods of Application: The study involves the use of fungi like P. chrysosporium and Trametes versicolor to understand the degradation of Diketonitrile .

Results or Outcomes: The study found that P. chrysosporium was more efficient than Trametes versicolor in cleaving Diketonitrile .

Application in Environmental Chemistry

Summary of the Application: Diketonitrile, or RPA 202248, is used in environmental chemistry to study its degradation in water systems .

Methods of Application: An outdoor mesocosm study was conducted to understand the actual field conditions of the degradation of Diketonitrile .

Results or Outcomes: During the 29-day study period, residues were primarily retained in the water phase. A slow but steady degradation of RPA 202248 was observed, resulting in the formation of RPA 203328, which has no herbicidal activity .

Application in Photocatalysis

Summary of the Application: Diketonitrile, or RPA 202248, is used in photocatalysis to study the reaction pathways of the compound with hypochlorite in water .

Methods of Application: The study involves the use of hypochlorite and Diketonitrile to understand the reaction pathways .

Results or Outcomes: The study found that the reaction involves a two-step nucleophilic attack and oxidation of the diketone structure of Diketonitrile .

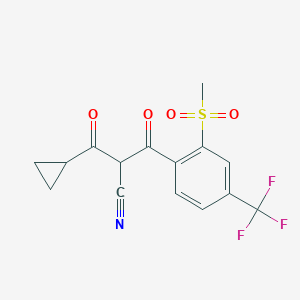

RPA 202248, also known as isoxaflutole diketonitrile, is a chemical compound primarily studied for its role as a metabolite of isoxaflutole, a herbicide used in agriculture. Its chemical formula is C₁₃H₉F₃N₂O₂, and it has a CAS number of 143701-75-1. This compound is characterized by its diketonitrile structure, which contributes to its chemical reactivity and biological interactions. RPA 202248 is notable for its environmental persistence and its degradation pathways, particularly in soil and aquatic environments .

The biological activity of RPA 202248 has been investigated mainly in the context of its toxicity and ecological impact. Acute toxicity tests reveal that it exhibits harmful effects upon ingestion, inhalation, and dermal exposure, categorizing it as an acute toxicant (Category 4) according to regulatory classifications. It has been shown to irritate the eyes and demonstrate no significant skin irritation in laboratory tests . The compound's biological interactions are crucial for understanding its environmental fate and potential effects on non-target organisms.

The synthesis of RPA 202248 typically involves the degradation of isoxaflutole through specific chemical pathways. Laboratory studies have identified that RPA 202248 can be formed from the biotic degradation of isoxaflutole in soil environments. This process includes chemical transformations that involve hydrolysis and microbial activity, resulting in various metabolites including RPA 203328 . Specific synthetic routes for laboratory purposes may also include controlled reactions involving precursor compounds under defined conditions.

RPA 202248 primarily serves as a reference compound in environmental chemistry and toxicology studies. Its role as a metabolite of isoxaflutole makes it significant for assessing the environmental impact of herbicides. Additionally, it is used in research aimed at understanding the degradation pathways of agrochemicals in soil and water systems . The compound's properties are also relevant for regulatory assessments concerning pesticide residues in agricultural products.

Interaction studies involving RPA 202248 focus on its behavior in various environmental matrices. Research indicates that this compound can interact with soil microorganisms, influencing its degradation rates and pathways. Furthermore, studies highlight its potential to form non-extractable residues in soil, which complicates assessments of its bioavailability and ecological risk . Understanding these interactions is essential for developing effective management strategies for agricultural chemicals.

RPA 202248 shares similarities with several other compounds within the class of herbicides and their metabolites. Here are some notable comparisons:

| Compound Name | CAS Number | Structure Type | Key Characteristics |

|---|---|---|---|

| Isoxaflutole | 141517-21-7 | Herbicide | Parent compound; known for broad-spectrum weed control. |

| RPA 203328 | 143701-76-2 | Metabolite | Major metabolite; less toxic than RPA 202248. |

| Glyphosate | 107-88-0 | Herbicide | Widely used; different mode of action compared to RPA. |

| Atrazine | 1912-24-9 | Herbicide | Persistent in environment; similar usage context. |

Uniqueness: RPA 202248's unique diketonitrile structure distinguishes it from other herbicides and their metabolites, impacting its degradation pathways and biological activity differently than compounds like glyphosate or atrazine.

Origins in Isoxaflutole Proherbicide Research

RPA 202248 emerged from research into isoxaflutole, a herbicide first synthesized in 1990 with its herbicidal properties recognized in 1991. The compound was discovered by research teams at the Ongar Research Station of Aventis CropScience (originally Rhone-Poulenc Ag Company, which later became Aventis CropScience and was subsequently acquired by Bayer CropScience in 2001). This discovery represented a significant advancement in herbicide science, as researchers identified that isoxaflutole itself functions as a proherbicide—a compound that must undergo conversion to its bioactive form to exert its intended effect.

The significance of RPA 202248 became apparent during early studies when researchers observed that isoxaflutole rapidly converts to this diketonitrile form in both plants and soil environments, with RPA 202248 being the compound that exhibits the actual herbicidal activity. This metabolic relationship established a novel approach to herbicide formulation and application strategy, where the parent compound serves primarily as a delivery vehicle for the bioactive agent.

Structural Optimization for Targeted Bioactivity

The transformation from isoxaflutole to RPA 202248 represents a fascinating case of natural structural optimization that significantly enhances bioavailability and target efficacy. This conversion involves the opening of the isoxazole ring in isoxaflutole, resulting in the diketonitrile structure of RPA 202248. This structural change fundamentally alters the compound's physical properties and biological activity profile.

The conversion process generates dramatic changes in physicochemical properties that directly influence efficacy and environmental mobility. While isoxaflutole has a log P (octanol/water partition coefficient) of 2.19 and water solubility of merely 6.2 mg/liter, RPA 202248 exhibits a significantly lower log P of 0.4 and substantially higher water solubility of 326 mg/liter. These property modifications prove critical for the herbicide's mode of action and environmental behavior.

Table 1.1: Comparative Physicochemical Properties of Isoxaflutole and RPA 202248

| Property | Isoxaflutole | RPA 202248 | Impact on Function |

|---|---|---|---|

| Log P | 2.19 | 0.4 | Influences tissue penetration and systemic movement |

| Water Solubility | 6.2 mg/L | 326 mg/L | Affects soil mobility and plant uptake |

| Primary Location | Soil surface | Deeper soil layers | Creates complementary targeting zones |

| Uptake Mechanism | Primarily seed/shoot | Root system | Provides multiple exposure pathways |

The structural optimization that occurs in the conversion to RPA 202248 essentially creates a dual-action system: isoxaflutole's greater lipophilicity facilitates retention at the soil surface where it can target germinating weed seeds, while RPA 202248's higher water solubility enables deeper soil penetration and root uptake by established weeds.

Chronological Evolution of Synthetic Methodologies

The development of synthetic approaches to RPA 202248 parallels the commercial advancement of isoxaflutole. The first benzoyl isoxazole lead compound was synthesized in 1989, followed by isoxaflutole in 1990. After confirming isoxaflutole's herbicidal potential in 1991, development decisions were finalized following extensive field testing in North America over the subsequent two years.

Commercial usage of isoxaflutole (and consequently, the environmental formation of RPA 202248) began in 1999 in the United States, with application volumes fluctuating significantly over the following years. Usage patterns show an initial deployment of 213,000 lb in 1999, reaching peak application of 439,000 lb in 2001, before declining to 321,000 lb by 2003. Regional adoption varied considerably, with Iowa showing 62,000 lb usage in 1999-2000, peaking at 229,000 lb in 2001, then decreasing to 135,000 lb by 2003.

Enzymatic Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

RPA 202248 functions as a potent inhibitor of HPPD, an Fe(II)-dependent oxygenase responsible for converting 4-hydroxyphenylpyruvate (HPP) to homogentisate in both plants and animals [4] [6]. The enzyme’s active site, located in the C-terminal domain, facilitates the decarboxylation and hydroxylation of HPP via a NIH shift mechanism, which involves migratory aptitudes of substituents to stabilize carbocation intermediates [4]. RPA 202248 competitively binds to the HPPD active site, mimicking the substrate’s α-keto acid structure and chelating the Fe(II) cofactor. This interaction disrupts the enzyme’s ability to generate homogentisate, a precursor for plastoquinone and tocopherols [6] [7].

Structural studies reveal that the diketonitrile moiety of RPA 202248 forms a stable complex with HPPD’s histidine and glutamate residues, which are critical for oxygen activation [4] [7]. The compound’s trifluoromethyl and methylsulfonyl groups enhance binding affinity through hydrophobic interactions with the enzyme’s substrate pocket [5]. This inhibition is irreversible under physiological conditions, leading to sustained disruption of HPPD activity even at nanomolar concentrations [6].

Table 1: Key Structural and Functional Properties of RPA 202248

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₀F₃NO₅S | [1] [2] |

| Water Solubility | 326 mg/L (20°C) | [5] |

| Soil Adsorption (Koc) | 74 L/kg | [2] |

| Aerobic Half-life (Water) | 378 days | [2] |

Metabolic Pathways in Plant Systems

In plants, RPA 202248 originates from the rapid hydrolysis of isoxaflutole, a proherbicide applied pre-emergence [5]. This conversion occurs within 12–72 hours in soil, mediated by microbial activity and pH-dependent chemical reactions [2] [5]. Once formed, RPA 202248 is absorbed through root systems and translocated acropetally, accumulating in meristematic tissues where HPPD is highly active [1] [6].

The compound undergoes further metabolism via oxidative decarboxylation and conjugation. In aerobic conditions, RPA 202248 is sequentially degraded to RPA 205835 (a diketo intermediate) and RPA 203328 (a benzoic acid derivative), both of which lack herbicidal activity [2] [3]. Anaerobic pathways favor the direct reduction of the diketonitrile group to form RPA 203328, a process accelerated in waterlogged soils [2]. These transformations are critical for understanding the compound’s environmental persistence, as RPA 202248’s half-life in aquatic systems exceeds one year under static conditions [2].

Role in Disrupting Plastoquinone Biosynthesis

By inhibiting HPPD, RPA 202248 blocks the synthesis of homogentisate, the aromatic precursor of plastoquinone-9 (PQ-9) and tocopherols [6] [7]. PQ-9 is essential for photosynthetic electron transport in chloroplasts, while tocopherols protect chlorophyll from photooxidative damage [4] [7]. Depletion of PQ-9 disrupts the thylakoid membrane’s electron transport chain, leading to the collapse of proton gradients required for ATP synthesis [6]. Concurrently, the absence of tocopherols results in chlorophyll degradation, manifesting as leaf bleaching and growth arrest [1] [7].

Transgenic plants overexpressing bacterial HPPD or prephenate dehydrogenase (PDH) exhibit resistance to RPA 202248 by maintaining homogentisate flux [6] [7]. For instance, Medicago sativa expressing MsHPPD showed a 3.5-fold increase in β-tocotrienol levels, mitigating herbicide-induced oxidative stress [7]. These findings highlight the centrality of HPPD in plant redox homeostasis and the compound’s specificity in targeting this pathway.

Table 2: Impact of RPA 202248 on Plastoquinone-Dependent Processes

| Process | Effect of RPA 202248 | Consequence |

|---|---|---|

| Photosynthetic ETC | Inhibition of PQ-9 synthesis | Reduced ATP production |

| Carotenoid Biosynthesis | Depletion of phytoene desaturase cofactors | Chlorophyll photooxidation |

| Vitamin E Synthesis | Loss of tocopherol precursors | Oxidative membrane damage |

Environmental and Metabolic Interactions

RPA 202248’s high water solubility (326 mg/L) and low soil adsorption (Koc = 74 L/kg) facilitate leaching into groundwater and surface water systems [2] [5]. Its stability in aqueous environments is exacerbated by resistance to hydrolysis and photolysis, with degradation primarily reliant on microbial activity [2] [3]. In contrast, the terminal metabolite RPA 203328 exhibits negligible mobility and rapid mineralization, posing a lower ecological risk [2].

Aerobic and Anaerobic Transformation Pathways

The environmental transformation of RPA 202248 follows distinctly different pathways under aerobic versus anaerobic conditions, with significant implications for its environmental persistence and fate distribution across various compartments.

Aerobic Transformation Pathways

Under aerobic conditions, RPA 202248 undergoes primarily microbial-mediated degradation processes in soil systems [1] [2]. The aerobic soil metabolism pathway represents the most environmentally significant transformation route, with degradation half-lives ranging from 18.5 to 112 days depending on soil characteristics [3] [1]. Laboratory studies demonstrate that aerobic soil metabolism proceeds through the formation of RPA 203328 (2-methylsulfonyl-4-trifluoromethylbenzoic acid) as the primary metabolite [4] [1].

The aerobic transformation pathway involves the cleavage of the diketonitrile functional group, leading to the formation of the terminal benzoic acid derivative RPA 203328 [4] [5]. This metabolite lacks herbicidal activity and represents the stable end product of the aerobic degradation sequence [6] [5]. Field studies conducted across multiple soil types confirm that aerobic degradation occurs with half-lives of 1 to 3 weeks under typical field conditions [2].

In aquatic systems under aerobic conditions, RPA 202248 exhibits significantly slower degradation rates, with laboratory studies reporting half-lives of 378 days [5]. The aerobic aquatic metabolism pathway similarly leads to RPA 203328 formation, but the reduced microbial activity in aquatic environments compared to soil systems results in markedly slower transformation rates [5] .

Anaerobic Transformation Pathways

Anaerobic transformation of RPA 202248 proceeds through substantially different kinetics and pathways compared to aerobic processes. Under anaerobic conditions, RPA 202248 demonstrates exceptional persistence, with degradation half-lives extending to 1300 days in laboratory anaerobic aquatic metabolism studies [5] [8].

The anaerobic pathway involves the formation of multiple metabolites, including RPA 203328 and RPA 205834, which contains the diketo moiety [5] [8]. The anaerobic transformation process is characterized by extremely slow kinetics, making this pathway of limited environmental significance under most natural conditions [5]. However, in persistently anaerobic environments such as deep sediments or groundwater aquifers, the anaerobic pathway may contribute to long-term persistence of RPA 202248 residues [5].

Studies indicate that anaerobic degradation may proceed through reductive pathways, although the specific enzymatic mechanisms remain poorly characterized [5] [8]. The formation of RPA 205834 under anaerobic conditions suggests alternative metabolic routes that differ fundamentally from aerobic processes [5].

Soil Microbial Communities as Catalysts for Metabolization

Soil microbial communities serve as the primary catalysts for RPA 202248 transformation in terrestrial environments, with degradation rates strongly influenced by microbial activity levels and community composition.

Aerobic Soil Microorganisms

Aerobic soil microorganisms constitute the principal biological agents responsible for RPA 202248 degradation under oxic conditions [1] [2]. These microbial communities demonstrate the capability to metabolize RPA 202248 through enzymatic processes that cleave the diketonitrile structure and convert it to the terminal benzoic acid metabolite [4] [1].

The biotic character of RPA 202248 degradation in aerobic soil systems is clearly demonstrated by the formation of carbon dioxide as a major product of conversion, along with the formation of non-extractable bound residues [3]. Laboratory studies confirm that sterilized soil controls show negligible degradation compared to active soil systems, establishing the essential role of living microbial communities in the transformation process [3].

Microbial degradation rates vary significantly with soil properties that affect microbial activity, including organic matter content, pH, moisture, and temperature [1] [2]. Soils with higher organic matter content generally support more active microbial communities but may also exhibit slower RPA 202248 degradation due to increased sorption and reduced bioavailability [9] [10].

Anaerobic Microbial Communities

Anaerobic microbial communities demonstrate limited capacity for RPA 202248 degradation, with extremely slow transformation rates under oxygen-limited conditions [5] [8]. Anaerobic bacteria in soil and sediment systems can metabolize RPA 202248, but the process proceeds at rates approximately 50 times slower than aerobic degradation [5].

The anaerobic microbial pathway involves specialized enzymatic systems capable of processing the diketonitrile structure under reduced conditions [5] [8]. These communities produce distinct metabolite profiles compared to aerobic systems, including the formation of RPA 205834 in addition to RPA 203328 [5].

Aquatic Microbial Communities

Aquatic microbial communities play a crucial role in RPA 202248 degradation within water bodies, though at reduced rates compared to soil systems [6] [5]. Outdoor microcosm studies demonstrate that aquatic microorganisms can slowly degrade RPA 202248 over extended periods, with half-lives of approximately 103 days under natural conditions [6].

The aquatic microbial degradation pathway leads primarily to RPA 203328 formation, similar to soil systems but proceeding at significantly slower rates [6] [5]. Temperature appears to be a critical factor affecting aquatic microbial activity, with degradation rates increasing under warmer conditions [6].

Sediment Microbial Communities

Sediment microbial communities at the water-sediment interface represent a unique environment where both aerobic and anaerobic processes may occur simultaneously [5]. These communities demonstrate intermediate degradation capabilities, with processes that reflect the mixed redox conditions typical of sediment environments [5].

The sediment environment supports the formation of both RPA 203328 and RPA 205834, indicating that multiple metabolic pathways operate concurrently in these systems [5]. The complex geochemical conditions in sediments create microenvironments that support diverse microbial communities with varying metabolic capabilities [5].

Comparative Degradation Kinetics Across Pedological Matrices

The degradation kinetics of RPA 202248 vary substantially across different pedological matrices, reflecting the complex interplay between soil physical properties, chemical characteristics, and biological activity levels.

Sandy Soil Matrices

Sandy soils demonstrate the most rapid degradation kinetics for RPA 202248, with half-lives typically ranging from 18 to 21 days under laboratory conditions [3] [1]. The rapid degradation in sandy matrices reflects several key factors: lower organic matter content resulting in reduced sorption, higher soil permeability promoting aerobic conditions, and enhanced bioavailability of the compound to microbial communities [9] [10].

Studies of RPA 202248 degradation in sandy loam soils with organic carbon contents of 0.9% reported half-lives of 18.5 days, while similar soils with 2.2% organic carbon showed half-lives of 20.8 days [3]. The relatively consistent degradation rates across different organic matter levels in sandy soils suggest that factors other than sorption dominate the degradation process in these matrices [3].

Clay Soil Matrices

Clay soils exhibit significantly slower degradation kinetics, with half-lives ranging from 57 to 112 days depending on specific soil properties [3] [1]. Clay soils with 4.5% organic carbon content demonstrated half-lives of 112 days, representing the slowest degradation rates observed in laboratory soil studies [3].

The slower degradation in clay matrices results from several factors: increased adsorption capacity reducing bioavailability, lower soil permeability potentially creating anaerobic microsites, and reduced microbial access to sorbed compounds [9] [10]. The United States Environmental Protection Agency calculated half-lives for RPA 202248 in clay soils of 186 days, confirming the persistence of this compound in fine-textured soils [10].

Loam Soil Matrices

Loam soils demonstrate intermediate degradation kinetics, with half-lives typically ranging from 78 to 112 days [3] [1]. The balanced physical and chemical properties of loam soils create conditions that support moderate degradation rates falling between those observed in sandy and clay soils [3].

Studies of RPA 202248 degradation in loam soils with 1.8% organic carbon content reported half-lives of 77.8 days, while loam soils with different organic matter levels showed variable degradation rates [3]. The intermediate degradation rates in loam soils reflect the balanced influence of sorption, aeration, and microbial activity characteristic of these matrices [3].

Organic Matter Effects

Soil organic matter content exerts a significant influence on RPA 202248 degradation kinetics across all pedological matrices [9] [10]. High organic matter soils generally exhibit slower degradation rates due to increased sorption and reduced bioavailability of the compound to microbial communities [9].

Comparative studies demonstrate that soils with organic matter contents below 1.5% show enhanced degradation rates, with some regulatory labels restricting application rates on low organic matter soils to account for increased mobility and bioavailability [9]. Conversely, soils with organic matter contents above 2% typically demonstrate slower degradation and increased persistence [9].

pH Effects Across Matrices

Soil pH significantly influences RPA 202248 degradation kinetics across different pedological matrices, with acidic soils generally supporting faster degradation rates [3] [11]. Laboratory studies demonstrate that soils with pH values below 5.5 exhibit enhanced degradation compared to neutral or alkaline soils [3].

The pH effect appears to operate through multiple mechanisms, including altered microbial community composition, changes in compound speciation, and modified sorption characteristics [3] [11]. Acidic soils may support microbial communities better adapted to RPA 202248 degradation, while alkaline conditions may reduce microbial activity and slow transformation rates [3].

Temperature Effects

Temperature significantly affects RPA 202248 degradation kinetics across all pedological matrices, with degradation rates generally increasing with temperature [3] [2]. Laboratory studies conducted at 20°C provide baseline degradation rates, while field studies under variable temperature conditions demonstrate the dynamic nature of degradation processes [3] [2].

Field studies indicate that degradation rates under natural temperature fluctuations may be faster than laboratory predictions, suggesting that temperature cycling and seasonal variations enhance overall degradation efficiency [2]. The temperature dependence of degradation rates has important implications for predicting environmental fate under different climatic conditions [2].

Moisture Effects

Soil moisture content influences RPA 202248 degradation through its effects on microbial activity and compound mobility [3] [2]. Optimal moisture conditions support active microbial communities while maintaining aerobic conditions necessary for efficient degradation [3].

Extremely dry conditions may limit microbial activity and slow degradation rates, while saturated conditions may create anaerobic microsites that dramatically reduce degradation efficiency [3] [2]. The moisture dependence of degradation rates contributes to the variability observed in field studies compared to controlled laboratory conditions [2].

| Environmental Compartment | Half-life (days) | Primary Degradation Pathway | Persistence Classification | Environmental Significance |

|---|---|---|---|---|

| Aerobic Soil | 18-112 | Microbial metabolism | Moderately persistent | High - primary fate pathway |

| Anaerobic Soil/Sediment | 1300 | Slow anaerobic metabolism | Highly persistent | Moderate - slow degradation |

| Surface Water | 103-378 | Aqueous biodegradation | Moderately persistent | High - aquatic exposure |

| Groundwater | 103-460 | Biodegradation | Moderately persistent | Moderate - potential contamination |

| Sediment-Water Interface | 378-1300 | Mixed aerobic/anaerobic | Persistent | High - complex processes |

| Field Conditions (Mixed) | 7-21 | Microbial metabolism | Moderately persistent | High - realistic conditions |

| Pedological Matrix | Typical Half-life Range (days) | Degradation Rate | Key Factors |

|---|---|---|---|

| Sandy Soils | 18-21 | Faster | Lower adsorption, higher mobility |

| Clay Soils | 57-112 | Slower | Higher adsorption, lower mobility |

| Loam Soils | 78-112 | Intermediate | Balanced properties |

| High Organic Matter Soils | 57-112 | Slower | Strong adsorption, reduced bioavailability |

| Low Organic Matter Soils | 18-21 | Faster | Lower adsorption, higher bioavailability |

| Acidic Soils (pH < 5.5) | 18-78 | Variable | Variable microbial activity |

| Neutral to Alkaline Soils (pH > 7.0) | 58-112 | Slower | Reduced microbial activity |

| Microbial Community/Process | Role in RPA 202248 Degradation | Degradation Products | Environmental Conditions |

|---|---|---|---|

| Aerobic Soil Microorganisms | Primary metabolizers in soil | RPA 203328, bound residues | Oxic, variable pH, temperature dependent |

| Anaerobic Bacteria | Slow degradation under anaerobic conditions | RPA 203328, RPA 205834 | Anoxic, reduced conditions |

| Soil Fungi | Limited role in degradation | Unknown/minimal | Variable moisture, organic matter dependent |

| Aquatic Microorganisms | Aqueous biodegradation | RPA 203328 | Aqueous phase, temperature dependent |

| Sediment Bacteria | Sediment-water interface metabolism | RPA 203328, RPA 205834 | Reduced oxygen, variable pH |

| Methanogenic Archaea | Indirect role through ecosystem processes | Indirect effects on degradation | Strictly anaerobic conditions |